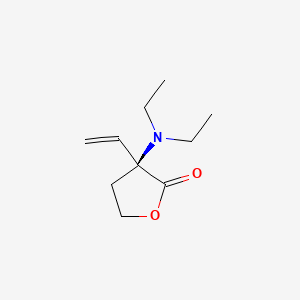
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one
Descripción
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one is a chemical compound with a unique structure that includes a diethylamino group and an ethenyl group attached to an oxolanone ring
Propiedades
Número CAS |
79987-60-3 |
|---|---|
Fórmula molecular |
C10H17NO2 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one |
InChI |
InChI=1S/C10H17NO2/c1-4-10(11(5-2)6-3)7-8-13-9(10)12/h4H,1,5-8H2,2-3H3/t10-/m1/s1 |
Clave InChI |
XKCASSSXWKDNEL-SNVBAGLBSA-N |
SMILES |
CCN(CC)C1(CCOC1=O)C=C |
SMILES isomérico |
CCN(CC)[C@@]1(CCOC1=O)C=C |
SMILES canónico |
CCN(CC)C1(CCOC1=O)C=C |
Otros números CAS |
79987-60-3 |
Sinónimos |
ethylene-vinyl-N,N,-diethylglycinate copolymer EVG-COPOLYMER |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(diethylamino)-3-ethenyloxolan-2-one typically involves the reaction of diethylamine with an appropriate oxolanone precursor under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may also involve steps such as purification and isolation of the final product to ensure its purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of automated systems for reaction monitoring and control, as well as advanced purification techniques to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The diethylamino and ethenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxolanone derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxolanone compounds.
Aplicaciones Científicas De Investigación
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: this compound is used in the development of new materials and products, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3S)-3-(diethylamino)-3-ethenyloxolan-2-one involves its interaction with specific molecular targets and pathways. The diethylamino group and ethenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-(dimethylamino)-3-ethenyloxolan-2-one
- (3S)-3-(diethylamino)-3-propyloxolan-2-one
- (3S)-3-(diethylamino)-3-butyloxolan-2-one
Uniqueness
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds. The presence of the ethenyl group, in particular, provides opportunities for unique chemical reactions and interactions that are not possible with other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


